An In-depth Technical Guide to Bromofluorobenzotrifluorides: Focus on 3-Bromo-4-fluorobenzotrifluoride
An In-depth Technical Guide to Bromofluorobenzotrifluorides: Focus on 3-Bromo-4-fluorobenzotrifluoride
Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles.[1][3] Halogenated benzotrifluorides, in particular, serve as critical building blocks in the synthesis of complex pharmaceutical agents.
This guide provides a comprehensive overview of 3-Bromo-4-fluorobenzotrifluoride, a versatile reagent in organic synthesis, with a particular focus on its applications in drug development. We will delve into its chemical properties, synthesis, safety considerations, and its role as a precursor to a variety of bioactive molecules.
Physicochemical Properties of 3-Bromo-4-fluorobenzotrifluoride
Understanding the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 68322-84-9 | [4][5] |
| Molecular Formula | C₇H₃BrF₄ | [4][5] |
| Molecular Weight | 243.00 g/mol | [4][5] |
| Appearance | Colorless to light orange/yellow clear liquid | [4] |
| Boiling Point | 148-149 °C (lit.) | [6] |
| Density | 1.706 g/mL at 25 °C (lit.) | [6] |
| Refractive Index | n20/D 1.459 (lit.) | [6] |
| Purity | ≥ 96% (GC) | [4] |
Synthesis of 3-Bromo-4-fluorobenzotrifluoride
A common synthetic route to 3-Bromo-4-fluorobenzotrifluoride involves the bromination of 4-fluorobenzotrifluoride. A representative procedure is outlined below.
Experimental Protocol: Bromination of 4-Fluorobenzotrifluoride
Objective: To synthesize 3-Bromo-4-fluorobenzotrifluoride from 4-fluorobenzotrifluoride.
Materials:
-
4-Fluorobenzotrifluoride
-
Concentrated Sulfuric Acid
-
Bromine
-
Lithium Bromide
-
Ferric Bromide
-
Tetrabutylammonium Bromide
-
10% Sodium Hydroxide Solution
-
Water
Procedure:
-
In a suitable three-necked flask, combine concentrated sulfuric acid, 4-fluorobenzotrifluoride, lithium bromide, ferric bromide, and tetrabutylammonium bromide.[6]
-
Slowly add bromine to the reaction mixture while maintaining the temperature between 35-45 °C.[6]
-
Allow the reaction to proceed for approximately 6 hours, monitoring the consumption of the starting material by Gas Chromatography (GC).[6]
-
Once the reaction is complete, cool the mixture to below 30 °C and transfer it to a separatory funnel.[6]
-
Separate the acidic layer.[6]
-
Wash the crude product with water and then neutralize it by washing with a 10% sodium hydroxide solution until the pH of the aqueous layer is 7.[6]
-
Isolate the final product, 3-Bromo-4-fluorobenzotrifluoride.[6]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 3-Bromo-4-fluorobenzotrifluoride.
Applications in Drug Development and Agrochemicals
3-Bromo-4-fluorobenzotrifluoride is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[4] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the bromo and fluoro substituents provide handles for further chemical modifications.[1][4]
-
Agrochemical Formulations: It is also used in the creation of pesticides and herbicides, contributing to the development of effective crop protection solutions.[4]
-
Material Science: The unique properties imparted by the fluorine atoms, such as thermal and chemical resistance, make it a useful component in the development of advanced polymers and coatings.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-4-fluorobenzotrifluoride.
Hazard Identification:
-
Skin Corrosion/Irritation: Causes skin irritation.[7]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[7]
-
Flammability: Flammable liquid and vapor.[7]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Use in a well-ventilated area.
-
Wear protective gloves, clothing, and eye/face protection.[7]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Conclusion
3-Bromo-4-fluorobenzotrifluoride is a pivotal building block in the fields of pharmaceutical and agrochemical research. Its unique combination of reactive sites and the influence of its fluorine substituents make it an invaluable tool for the synthesis of complex, high-value molecules. A thorough understanding of its chemical properties, synthetic routes, and safety protocols is essential for its effective and responsible application in research and development.
References
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Bromo-4-fluorobenzotrifluoride.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Fluorobenzotrifluoride.
-
PubChem. (n.d.). 2-Bromo-4-fluorobenzotrifluoride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-fluorobenzotrifluoride. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-3-fluorobenzotrifluoride.
- Fisher Scientific. (2009). SAFETY DATA SHEET: Benzene, 1-bromo-4-(trifluoromethyl)-.
-
Cheméo. (n.d.). Chemical Properties of 3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9). Retrieved from [Link]
- TCI Chemicals. (2025). SAFETY DATA SHEET: 3-Bromo-4-fluorobenzotrifluoride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Molecules. (2023). Fluorine in drug discovery: Role, design and case studies.
- ChemicalBook. (2022). Synthesis and Application of 2,3-Difluorobromobenzene.
- Future Medicinal Chemistry. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
-
MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
Sources
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- 4. chemimpex.com [chemimpex.com]
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